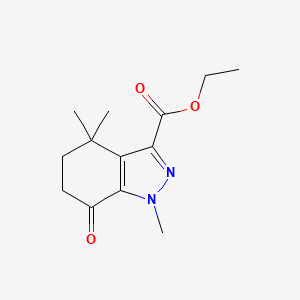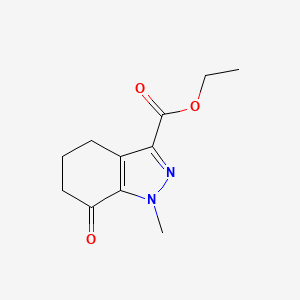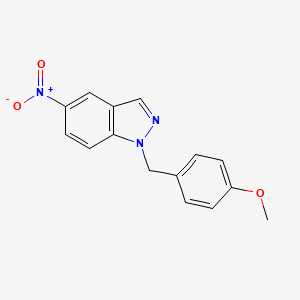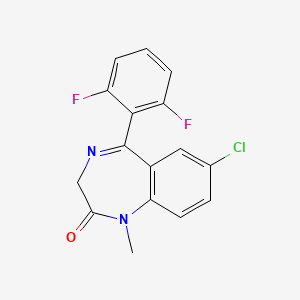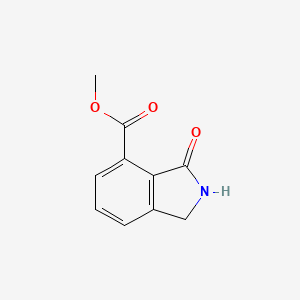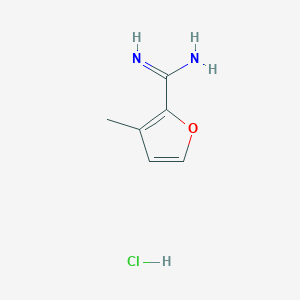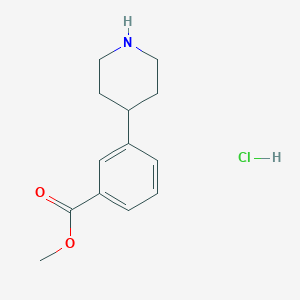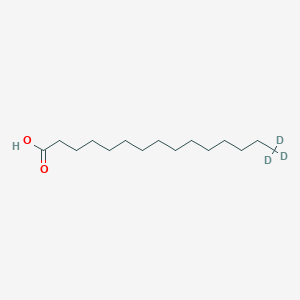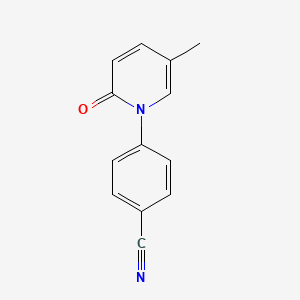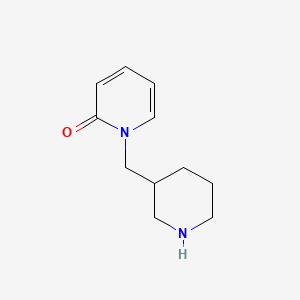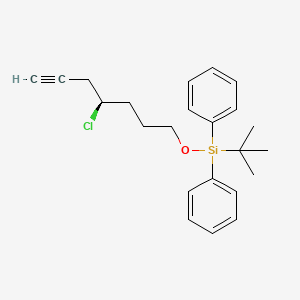![molecular formula C12H16ClNO2 B1419164 Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1157807-51-6](/img/structure/B1419164.png)
Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
Descripción general
Descripción
“Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3 . This code provides a specific string of characters representing the compound’s molecular structure.Aplicaciones Científicas De Investigación
Photopolymerization Applications
Toward Nitroxide-Mediated Photopolymerization : The compound has been studied for its role in photopolymerization, particularly in the context of nitroxide-mediated photopolymerization (NMP2). A specific derivative of the compound, when used as a photoiniferter, demonstrated a linear growth of poly(n-butyl acrylate) chains, hinting at its potential applications in controlled polymer synthesis and material engineering (Guillaneuf et al., 2010).
Chiral Separation and Synthesis
Synthesis and Chiral Separation of Fibratol : The compound's derivatives have been synthesized and a method for their chiral separation has been established, indicating its potential application in the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Kotheimer et al., 2018).
Drug Synthesis and Characterization
Optimized Synthesis of Methyl(+)-alpha-Amino(2-chlorophenyl)Acetate Hydrochloride : The compound has been synthesized and optimized for yield, indicating its potential as an intermediate in pharmaceutical synthesis (Wang Guo-hua, 2008).
Anticancer Applications
Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes : The compound and its derivatives have been studied for their anticancer properties, especially in the context of organotin(IV) complexes. These studies highlight the potential use of these compounds in the development of new anticancer drugs (Basu Baul et al., 2009).
Antimicrobial Applications
Synthesis and Antimicrobial Activity of Various Derivatives : Multiple studies have synthesized and tested the antimicrobial activity of various derivatives of the compound, pointing to its potential use in developing new antimicrobial agents (Guna et al., 2012; Bhuva et al., 2015; Murugavel et al., 2016; Guna et al., 2015).
Corrosion Inhibition
New Phosphonate Based Corrosion Inhibitors : The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors, indicating potential applications in material science and industrial processes (Gupta et al., 2017).
Molecular Docking and Drug Design
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : The compound has been used in the synthesis and characterization of new quinazolines, with a focus on antimicrobial activity and molecular docking studies, highlighting its role in drug discovery and molecular biology (Desai et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNMUGRBNPENJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
